An In-depth Technical Guide to 3,7-Dimethyl-benzofuran-2-carboxylic acid
An In-depth Technical Guide to 3,7-Dimethyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this moiety are ubiquitous in nature and have been shown to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1] The derivatization of the benzofuran ring, particularly with a carboxylic acid function at the 2-position, provides a versatile handle for the synthesis of a multitude of more complex molecules, such as esters and amides, further expanding the accessible chemical space for drug discovery and development.[2] This guide provides a detailed exploration of the chemical properties of a specific derivative, 3,7-Dimethyl-benzofuran-2-carboxylic acid, offering insights into its structure, synthesis, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
3,7-Dimethyl-benzofuran-2-carboxylic acid possesses the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . The structure is characterized by a central benzofuran core with methyl groups at the 3- and 7-positions and a carboxylic acid group at the 2-position.
| Property | Value | Source |
| CAS Number | 16817-24-6 | Alfa Chemistry[3] |
| Molecular Formula | C₁₁H₁₀O₃ | Alfa Chemistry[3] |
| Molecular Weight | 190.20 g/mol | Sigma-Aldrich[4] |
| Appearance | Solid (predicted) | Sigma-Aldrich[4] |
Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid: A Proposed Pathway
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods. A classical and effective approach is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin in the presence of a base.[5] Below is a proposed synthetic workflow for 3,7-Dimethyl-benzofuran-2-carboxylic acid based on this established methodology.
Experimental Protocol: Proposed Synthesis via Perkin Rearrangement
Step 1: Synthesis of 4,8-Dimethylcoumarin (the Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylphenol and ethyl acetoacetate.
-
Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, to the mixture while cooling in an ice bath to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-water. The solid product, 4,8-dimethylcoumarin, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Step 2: Halogenation of 4,8-Dimethylcoumarin
-
Reaction Setup: Dissolve the synthesized 4,8-dimethylcoumarin in a suitable solvent such as acetic acid or carbon tetrachloride in a round-bottom flask.
-
Halogenating Agent: Add a halogenating agent, for example, N-bromosuccinimide (NBS) for bromination, to the solution.
-
Initiation: The reaction can be initiated by light (photobromination) or a radical initiator like AIBN.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude 3-halo-4,8-dimethylcoumarin can be purified by column chromatography.
Step 3: Perkin Rearrangement to 3,7-Dimethyl-benzofuran-2-carboxylic acid
-
Base Hydrolysis: Dissolve the 3-halo-4,8-dimethylcoumarin in an alcoholic solution of a strong base, such as sodium hydroxide in ethanol.
-
Reflux: Heat the mixture to reflux. The hydroxide ion will attack the lactone, leading to ring opening.
-
Intramolecular Cyclization: The resulting phenoxide will undergo an intramolecular nucleophilic substitution to form the furan ring, expelling the halide ion.
-
Acidification: After the rearrangement is complete (monitored by TLC), cool the reaction mixture and acidify it with a mineral acid like hydrochloric acid. This will protonate the carboxylate to give the final carboxylic acid.
-
Isolation and Purification: The product, 3,7-Dimethyl-benzofuran-2-carboxylic acid, will precipitate out of the acidic solution. Collect the solid by filtration, wash with water, and purify by recrystallization.
Caption: Key reaction pathways for 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Potential Applications and Biological Activity
While specific biological studies on 3,7-Dimethyl-benzofuran-2-carboxylic acid are limited in the public domain, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. These compounds have been investigated for their:
-
Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. [1]* Antimicrobial and Antifungal Properties: The benzofuran scaffold is a common feature in compounds with potent activity against bacteria and fungi. [2]* Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents. [1] The presence of the methyl groups and the carboxylic acid functionality on 3,7-Dimethyl-benzofuran-2-carboxylic acid makes it an attractive candidate for further investigation and derivatization in the context of drug discovery programs targeting these and other diseases.
Safety and Handling
Specific safety data for 3,7-Dimethyl-benzofuran-2-carboxylic acid is not available. However, based on the general properties of aromatic carboxylic acids and benzofuran derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures for chemical contact.
Conclusion
3,7-Dimethyl-benzofuran-2-carboxylic acid is a member of the scientifically significant benzofuran class of compounds. While detailed experimental data for this specific molecule is sparse, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. The proposed synthetic route via the Perkin rearrangement offers a viable method for its preparation, and its predicted reactivity and spectroscopic properties provide a foundation for future research and development. Further investigation into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1583. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. 2021;60B(5):767-773. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. 2012;53(26):3319-3321. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. tdcommons.org [tdcommons.org]
- 3. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
